3-(1-Cyanoethyl)benzoic acid
Overview
Description
3-(1-Cyanoethyl)benzoic acid: is a benzoic acid derivative with the molecular formula C10H9NO2 . It is characterized by a cyanoethyl group attached to the benzene ring. This compound is primarily used in analytical testing to detect, identify, and measure pharmaceutical impurities .
Mechanism of Action
Target of Action
The primary target of 3-(1-Cyanoethyl)benzoic acid is cobalt-containing nitrile hydratases (NHases) . These enzymes are involved in the hydration of nitriles to amides, a critical step in the metabolism of many organic compounds .
Mode of Action
This compound interacts with NHases, influencing their activity .
Biochemical Pathways
The action of this compound on NHases affects the metabolic pathways involving the hydration of nitriles to amides . This can have downstream effects on various biochemical processes, including the metabolism of certain drugs and environmental compounds .
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NHases . By modulating the activity of these enzymes, it can influence the metabolism of nitriles, potentially affecting cellular processes that depend on these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect enzyme activity and stability . Additionally, the presence of other compounds (e.g., inhibitors or activators) can also modulate the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method involves the Friedel-Crafts alkylation of benzoic acid with 2-chloropropionitrile in the presence of a Lewis acid catalyst.
Alkylnitro Compound Reaction: Another method involves reacting 2-chlorobenzoic acid metal salt with an alkylnitro compound in the presence of sodium amide or sodium in liquid ammonia.
Industrial Production Methods: The industrial production of 3-(1-Cyanoethyl)benzoic acid typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1-Cyanoethyl)benzoic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium amide, liquid ammonia.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
3-(1-Cyanoethyl)benzoic acid is used in various scientific research applications:
Analytical Testing: It is used to detect, identify, and measure pharmaceutical impurities.
Screening for Enzymes: The compound is used to screen for cobalt-containing nitrile hydratase enzymes.
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of anti-inflammatory drugs like ketoprofen.
Stress Studies: It is used to determine degradation impurities produced during stress studies.
Comparison with Similar Compounds
3-Isopropylbenzoic acid: Similar in structure but with an isopropyl group instead of a cyanoethyl group.
2-(3-Carboxyphenyl)Propionitrile: Another benzoic acid derivative with a different substitution pattern.
Uniqueness: 3-(1-Cyanoethyl)benzoic acid is unique due to its specific cyanoethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in analytical testing and pharmaceutical synthesis .
Properties
IUPAC Name |
3-(1-cyanoethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIYPWRXROPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863557 | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-71-3 | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5537-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5537-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-Cyanoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-(1-cyanoethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-CYANOETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PN2M0G40N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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